molecular formula C5H4INO2S B15296771 Methyl 5-iodo-1,3-thiazole-2-carboxylate

Methyl 5-iodo-1,3-thiazole-2-carboxylate

Cat. No.: B15296771
M. Wt: 269.06 g/mol
InChI Key: GKSWMCADSGRTJP-UHFFFAOYSA-N
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Description

Methyl 5-iodo-1,3-thiazole-2-carboxylate (CAS: 1935412-40-0) is a halogenated thiazole derivative with the molecular formula C₅H₄INO₂S and a molecular weight of 269.06 g/mol . The compound features a thiazole core substituted with an iodine atom at position 5 and a methyl ester group at position 2.

Properties

Molecular Formula

C5H4INO2S

Molecular Weight

269.06 g/mol

IUPAC Name

methyl 5-iodo-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C5H4INO2S/c1-9-5(8)4-7-2-3(6)10-4/h2H,1H3

InChI Key

GKSWMCADSGRTJP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(S1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-iodo-1,3-thiazole-2-carboxylate typically involves the iodination of a thiazole precursor. One common method includes the reaction of 1,3-thiazole-2-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and minimizing waste .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-iodo-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products:

    Substitution: Various substituted thiazole derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 4-Iodo vs. 5-Iodo Substitution

The positional isomer methyl 4-iodo-1,3-thiazole-2-carboxylate shares the same molecular formula and weight as the 5-iodo derivative but differs in the iodine substituent’s location (position 4 vs. 5) . This variation influences electronic and steric properties:

  • Steric Hindrance : The 4-iodo isomer could exhibit greater steric hindrance near the ester group, affecting its participation in ester hydrolysis or transesterification reactions.

Halogen-Substituted Thiazoles

Methyl 5-Bromo-4-methyl-1,3-thiazole-2-carboxylate (CAS: Unreported)
  • Molecular Formula: C₆H₆BrNO₂S
  • Molecular Weight : 236.09 g/mol
  • Key Differences: Halogen: Bromine at position 5 (vs. iodine), reducing atomic radius and polarizability.
  • Implications : Bromine’s lower leaving-group ability compared to iodine may reduce efficacy in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

Comparison with Functional Analogs

Thiadiazole Derivatives

5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine (Molecular Weight: 191.25 g/mol) :

  • Structural Differences : Replaces the thiazole core with a 1,3,4-thiadiazole ring.
  • Biological Activity : Demonstrates insecticidal and fungicidal properties, attributed to the electron-deficient thiadiazole ring interacting with biological targets.

Dihydrothiazoles

Ethyl 3-ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate :

  • Structural Differences : Saturated 2,3-dihydrothiazole ring with reduced aromaticity.
  • Synthetic Utility : Synthesized via one-pot methods, suggesting possible streamlined routes for analogous thiazole derivatives.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents Key Properties References
Methyl 5-iodo-1,3-thiazole-2-carboxylate C₅H₄INO₂S 269.06 1935412-40-0 Iodo (C5), ester (C2) High polarizability
Methyl 4-iodo-1,3-thiazole-2-carboxylate C₅H₄INO₂S 269.06 Unreported Iodo (C4), ester (C2) Increased steric hindrance
Methyl 5-bromo-4-methyl-1,3-thiazole-2-carboxylate C₆H₆BrNO₂S 236.09 Unreported Bromo (C5), methyl (C4) Enhanced lipophilicity
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine C₉H₉N₃S 191.25 Unreported Thiadiazole core, methylphenyl Insecticidal, fungicidal

Research Findings and Implications

  • Electronic Tuning : The iodine atom in this compound enhances its utility in palladium-catalyzed reactions, whereas bromine in analogs may limit such applications .
  • Biological Potential: While direct biological data for the target compound are lacking, structurally related thiadiazoles and dihydrothiazoles exhibit pesticidal and antifungal activities, suggesting avenues for functionalization .
  • Synthetic Flexibility : The ester group at position 2 allows for derivatization into amides or carboxylic acids, enabling diversification for drug discovery .

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